Emamectin

insecticide efficacy lepidoptera control LC50 comparison

Procure Emamectin (119791-41-2) for potent, semi-synthetic avermectin action targeting lepidopteran pests. Unlike abamectin, this compound's 4″-methylamino substitution delivers multi-log higher insecticidal potency with a superior toxicological profile. Critical for resistance management: emamectin-resistant strains show negligible cross-resistance to indoxacarb or chlorantraniliprole (RR < 2.05). Confirm local susceptibility via diagnostic dose (0.19 µg/µL) and rotate with diamides/oxadiazines to preserve efficacy. For extended residual control, dual-coated nano-formulations mitigate the extremely short photolytic half-life (1.73 h) for a 1.6x efficacy improvement. Exercise caution near water bodies and sericulture due to extreme aquatic toxicity.

Molecular Formula C49H75NO13
Molecular Weight 886.1 g/mol
CAS No. 119791-41-2
Cat. No. B195283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmamectin
CAS119791-41-2
Synonyms4''-epi-methylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer
avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)-
emamectin
GWN-1972
MK 243
MK-243
Molecular FormulaC49H75NO13
Molecular Weight886.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44?,45-,46+,48+,49+/m0/s1
InChIKeyCXEGAUYXQAKHKJ-MYANALBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitylog Kow: 5.9 at pH 9;  water solubility: 0.1 mg/L at pH 9
In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/

Emamectin Benzoate (CAS 119791-41-2): A High-Potency Macrocyclic Lactone Insecticide with Quantified Lepidopteran Selectivity


Emamectin benzoate (CAS 119791-41-2) is a semi-synthetic macrocyclic lactone insecticide derived from the natural fermentation product avermectin B1 [1]. It functions primarily as a chloride channel activator, binding with high affinity to glutamate-gated chloride channels (GluCls) in invertebrate neurons and muscles, and also modulates GABA-gated chloride channels [2]. Unlike its precursor abamectin, the 4″-deoxy-4″-(methylamino) substitution in emamectin benzoate confers significantly enhanced potency against lepidopteran pests and a markedly improved toxicological profile in certain non-target comparisons [1].

Why Abamectin or Other Avermectins Cannot Be Simply Substituted for Emamectin Benzoate in Scientific Protocols


Despite belonging to the same macrocyclic lactone family and sharing a common target site (chloride channels), abamectin and emamectin benzoate are not interchangeable. Substituting emamectin benzoate with abamectin can result in a complete loss of efficacy against key lepidopteran pests, as demonstrated by the multi-log reduction in potency observed in laboratory bioassays [1]. Furthermore, the cross-resistance pattern is complex: while laboratory-selected emamectin benzoate-resistant strains show high cross-resistance to abamectin (RR = 22.45), they exhibit negligible cross-resistance to alternative chemistries such as indoxacarb or chlorantraniliprole (RR < 2.05) [2]. This indicates that simply switching to another avermectin is not a viable resistance management strategy, nor is assuming class-wide efficacy.

Emamectin Benzoate: Quantified Comparative Efficacy, Resistance, Stability, Formulation and Ecotoxicity Data for Evidence-Based Procurement


Emamectin Benzoate Exhibits Orders of Magnitude Greater Lepidopteran Potency Compared to Abamectin

In baseline toxicity assessments against fall armyworm (Spodoptera frugiperda) populations in Burkina Faso, emamectin benzoate demonstrated LC50 values ranging from 0.33–0.38 µg/L, whereas abamectin exhibited LC50 values of 58–430 mg/L. This translates to a relative toxicity factor of approximately 2,712,969× for emamectin benzoate compared to lambda-cyhalothrin, and a >15× higher toxicity than abamectin itself [1]. This extreme potency differential is consistent across multiple lepidopteran species and assay conditions, confirming that the 4″-methylamino substitution in emamectin benzoate confers a fundamental and quantifiable advantage over its parent compound abamectin.

insecticide efficacy lepidoptera control LC50 comparison

Emamectin Benzoate Demonstrates Superior Efficacy to Chlorantraniliprole and Spinetoram Against Australian Fall Armyworm Populations

In a comprehensive survey of 11 field populations of Spodoptera frugiperda collected across Australia between March 2020 and March 2021, emamectin benzoate was identified as the most efficacious selective insecticide. Its LC50 value of 0.023 µg/mL was 2.4-fold lower (more potent) than chlorantraniliprole (LC50 0.055 µg/mL) and 4.3-fold lower than spinetoram (LC50 0.098 µg/mL). It was also 23-fold more potent than spinosad (LC50 0.526 µg/mL) and 61-fold more potent than methoxyfenozide (LC50 1.413 µg/mL) [1]. This rank order potency establishes emamectin benzoate as the benchmark for S. frugiperda control in this region.

insecticide resistance Spodoptera frugiperda field efficacy

Emamectin Benzoate-Resistant S. frugiperda Strains Exhibit High Cross-Resistance to Abamectin but Minimal Cross-Resistance to Diamide and Oxadiazine Insecticides

A laboratory-selected emamectin benzoate-resistant strain of S. frugiperda (resistance ratio, RR = 255.71) displayed a high level of cross-resistance to abamectin (RR = 22.45), confirming that resistance mechanisms (primarily ABC transporter overexpression) are shared within the avermectin class. However, cross-resistance to insecticides with different modes of action was negligible: indoxacarb (RR < 1.2), lufenuron (RR < 1.2), chlorantraniliprole (RR < 2.05), deltamethrin (RR < 1.2), and cyantraniliprole (RR < 1.2) [1]. This pattern demonstrates that while rotating within the macrocyclic lactone class is ineffective, rotation with diamides or oxadiazines remains a viable resistance management strategy.

cross-resistance resistance management ABC transporters

Emamectin Benzoate Undergoes Rapid Photolytic Degradation (Half-Life 1.73 Hours), Driving Formulation Selection and Application Timing Requirements

Under simulated sunlight conditions (xenon lamp, 2370 lx illumination, 13.5 µW·cm⁻² UV radiation), emamectin benzoate in aqueous solution undergoes extremely rapid photolysis with a half-life of just 1.73 hours [1]. This inherent photolability is a defining characteristic that differentiates it from more photostable insecticides and directly impacts field performance. Consequently, formulation strategies such as microencapsulation or dual-coating are required to extend residual activity. In contrast, its hydrolytic stability is pH-dependent, with half-lives exceeding 1 year at pH 5.0–7.0 but only 45.3 days at pH 9.0. Soil degradation half-lives range from 16.3 to 91.2 days depending on soil organic matter content and microbial activity [1].

photodegradation environmental fate formulation stability

Dual-Coated Emamectin Benzoate Nano-Formulation Reduces Photodegradation Rate by 25.5% and Extends Insecticidal Duration 1.6-Fold Compared to Microemulsion

To mitigate the inherent photolability of emamectin benzoate, a dual-coated nano-formulation (EB@Lignin-C14/UF) was developed using lignin tetradecanoate and urea-formaldehyde resin. This formulation reduced the photodegradation rate to 0.38%/h compared to 0.51%/h for a conventional microemulsion—a 25.5% reduction [1]. Furthermore, the 24-hour release in 40% methanol-water was 37.34% for the dual-coated formulation, compared to 43.17% for the single-coated formulation and 51.06% for the microemulsion. In pot experiments against Spodoptera litura, the dual-coated formulation maintained 58.7% insecticidal efficacy at 25 days post-application, representing a 24% improvement over the single-coated formulation (34.67%) and a 1.6-fold improvement over the microemulsion (22.67%) [1].

nano-formulation sustained release photostability

Emamectin Benzoate Exhibits High Acute Toxicity to Aquatic Invertebrates (Daphnia magna EC50 0.020 mg/L) and Terrestrial Beneficials (Silkworm LC50 0.005 mg/L), Necessitating Strict Environmental Risk Mitigation

Acute toxicity testing of a 5% emamectin benzoate microemulsion against six non-target environmental organisms revealed extreme sensitivity in certain taxa. The 48-hour EC50 for Daphnia magna (water flea) immobilization was 0.020 mg a.i./L, and the 96-hour LC50 for Bombyx mori (silkworm) was 0.005 mg a.i./L, both classified as 'highly toxic' [1]. Toxicity to zebrafish (Danio rerio) was also high, with a 96-hour LC50 of 0.368 mg a.i./L. In contrast, toxicity to the earthworm Eisenia fetida was low (14-day LC50 18.397 mg a.i./kg soil), and avian toxicity to Japanese quail was moderate (7-day LD50 148.369 mg a.i./kg) [1]. This differential toxicity profile across non-target taxa is a key differentiator for environmental risk assessment.

ecotoxicology non-target toxicity risk assessment

Evidence-Supported Application Scenarios for Emamectin Benzoate (CAS 119791-41-2) in Research and Industrial Pest Management


Control of Fall Armyworm (Spodoptera frugiperda) in Maize with Documented Baseline Susceptibility

In regions where S. frugiperda populations exhibit baseline susceptibility to emamectin benzoate (LC50 values 0.33–0.38 µg/L [1]), this compound serves as a highly efficacious first-line treatment. Its potency surpasses that of abamectin by orders of magnitude and outperforms chlorantraniliprole and spinetoram in Australian field populations [2]. Application should adhere to recommended diagnostic doses (e.g., 0.19 µg/µL for resistance monitoring [2]) and be integrated into an IRM program that includes rotation with diamides or oxadiazines, given the low cross-resistance observed [3].

Resistance Management in Lepidopteran Pests with Documented Abamectin Failures

In scenarios where field control failures with abamectin have been observed, emamectin benzoate may still provide effective control, provided the resistance mechanism is not cross-resistant to the 4″-methylamino substitution. However, laboratory data indicate that high-level emamectin benzoate resistance confers significant cross-resistance to abamectin (RR = 22.45 [3]). Therefore, emamectin benzoate should be used cautiously and only after confirming local susceptibility through bioassays. Rotation with chlorantraniliprole or indoxacarb (RR < 2.05 [3]) is strongly recommended to preserve efficacy.

Sustained-Release Formulation Development for Extended Residual Control

Given the extremely short photolytic half-life of emamectin benzoate (1.73 hours [4]), research and industrial development efforts should prioritize advanced formulations that mitigate UV degradation. Dual-coated nano-formulations have demonstrated a 1.6-fold improvement in residual insecticidal efficacy at 25 days post-application compared to conventional microemulsions [5]. This application scenario is particularly relevant for crops requiring extended protection or in regions with high solar irradiance, where standard formulations would provide inadequate residual control.

Integrated Pest Management (IPM) Programs with Strict Non-Target Species Protection Requirements

The extreme acute toxicity of emamectin benzoate to aquatic invertebrates (Daphnia magna EC50 0.020 mg/L) and silkworms (Bombyx mori LC50 0.005 mg/L) [6] mandates its use only in IPM programs with robust environmental safeguards. Applications near water bodies, sericulture areas, or regions with high pollinator activity require buffer zones and careful timing to avoid off-target effects. Conversely, its lower toxicity to earthworms (14-day LC50 18.397 mg/kg [6]) suggests a comparatively reduced risk to soil ecosystem functions, which may be a relevant consideration for soil-dwelling pest control scenarios.

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